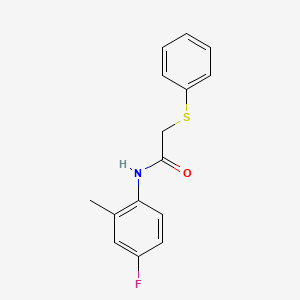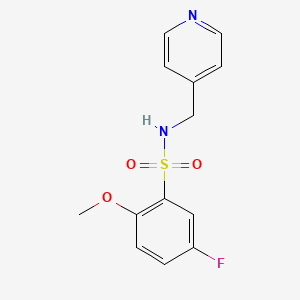
2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide, also known as clofibric acid, is a chemical compound that belongs to the class of fibric acid derivatives. It is widely used in scientific research for its ability to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid and glucose metabolism.
Mecanismo De Acción
2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide activates PPARs by binding to their ligand-binding domain, which induces a conformational change in the receptor and allows it to interact with coactivator proteins. This leads to the activation of target genes involved in lipid and glucose metabolism, as well as anti-inflammatory and anticancer pathways.
Biochemical and Physiological Effects
Activation of PPARs by 2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity, while decreasing the expression of genes involved in lipogenesis and inflammation. It also has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide in lab experiments is its ability to selectively activate PPARs, which allows for the study of specific metabolic pathways and their regulation. However, one limitation is that its effects may vary depending on the cell type and experimental conditions used, which can make it difficult to compare results across studies.
Direcciones Futuras
There are several future directions for research on 2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide. One area of interest is its potential as a therapeutic agent for metabolic disorders and cancer. Further studies are needed to determine its efficacy and safety in human trials. Another area of interest is its mechanism of action and its interactions with other signaling pathways, which could lead to the development of new drugs with improved specificity and efficacy. Finally, research is needed to optimize the synthesis method and improve the yield and purity of 2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide for use in lab experiments and drug development.
Métodos De Síntesis
2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide can be synthesized by reacting 3-chlorophenol with 2-methylphenylacetic acid in the presence of thionyl chloride and dimethylformamide. The resulting product is then treated with ammonia to yield 2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide is widely used in scientific research as a PPAR activator. PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, and their activation has been shown to have therapeutic potential in the treatment of various metabolic disorders, including type 2 diabetes, dyslipidemia, and obesity. 2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide has also been shown to have anti-inflammatory and anticancer properties.
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-11-5-2-3-8-14(11)17-15(18)10-19-13-7-4-6-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYMZIGXRWCVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5154820.png)
![1-(2-ethyl-5-pyrimidinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}methanamine](/img/structure/B5154823.png)

![3-(2-propyn-1-yl)-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5154833.png)

![3,3'-[1,2-ethanediylbis(thio)]bis(4-methyl-5-phenyl-4H-1,2,4-triazole)](/img/structure/B5154843.png)
![N-(4-methoxyphenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5154853.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B5154860.png)
![4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B5154877.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5154891.png)
![[4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)phenyl](phenyl)methanone](/img/structure/B5154905.png)

![1-methyl-4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5154924.png)
![2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5154930.png)